Bismuth chromate

Photocatalysis Semiconductor Physics Solar Energy Conversion

Bismuth chromate (CAS 37235-82-8) is an inorganic bismuth-based semiconductor compound, most commonly reported as Bi₂CrO₆ in recent literature, although earlier industrial references list Bi₂(CrO₄)₃ or Bi₂O₃·2CrO₃. It is characterized by a layered crystalline structure and appears as an orange-red to yellow amorphous powder that is insoluble in water.

Molecular Formula Bi2Cr3O12
Molecular Weight 765.94 g/mol
CAS No. 37235-82-8
Cat. No. B3031461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBismuth chromate
CAS37235-82-8
Molecular FormulaBi2Cr3O12
Molecular Weight765.94 g/mol
Structural Identifiers
SMILES[O-][Cr](=O)(=O)[O-].[O-][Cr](=O)(=O)[O-].[O-][Cr](=O)(=O)[O-].[Bi+3].[Bi+3]
InChIInChI=1S/2Bi.3Cr.12O/q2*+3;;;;;;;;;;6*-1
InChIKeyDHMGMTYGCBZFST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bismuth Chromate (CAS 37235-82-8): A Narrow Bandgap Semiconductor Photocatalyst for Visible-Light Applications


Bismuth chromate (CAS 37235-82-8) is an inorganic bismuth-based semiconductor compound, most commonly reported as Bi₂CrO₆ in recent literature, although earlier industrial references list Bi₂(CrO₄)₃ or Bi₂O₃·2CrO₃ [1]. It is characterized by a layered crystalline structure and appears as an orange-red to yellow amorphous powder that is insoluble in water [2]. As a member of the Aurivillius-type oxide family, bismuth chromate has garnered significant research interest due to its relatively narrow bandgap, which enables it to absorb a wide portion of the visible light spectrum, making it a promising candidate for photocatalysis and related energy conversion technologies [3]. Its procurement is primarily driven by specialized research groups developing advanced oxidation processes for environmental remediation and solar energy harvesting.

Why In-Class Bismuth-Based Photocatalyst Substitution Is Not Feasible for Bismuth Chromate (CAS 37235-82-8)


Substituting bismuth chromate with another bismuth-based semiconductor like bismuth vanadate (BiVO₄), bismuth tungstate (Bi₂WO₆), or bismuth molybdate (Bi₂MoO₆) is not a trivial exchange. These compounds, while sharing a common bismuth oxide foundation, exhibit fundamentally different electronic structures that dictate their light-harvesting capability. The bandgap—the minimum energy required to excite an electron and initiate a photocatalytic reaction—is the critical parameter that determines which portion of the solar spectrum can be utilized. Bismuth chromate possesses a distinctly narrower bandgap (1.86–2.00 eV) compared to its common in-class analogs, allowing it to absorb significantly longer wavelengths of visible light [1]. Consequently, a photocatalyst with a wider bandgap will be inactive across a substantial fraction of the visible spectrum where bismuth chromate remains active, directly impacting photocatalytic efficiency in applications like pollutant degradation and water splitting. This difference in optical absorption range means that performance outcomes are not interchangeable, and a direct substitute will likely underperform in systems designed around the spectral response of bismuth chromate.

Quantitative Comparative Evidence for Bismuth Chromate (CAS 37235-82-8) Against Key Analogs


Superior Visible-Light Harvesting via Narrower Bandgap Compared to Bi₂WO₆ and Bi₂MoO₆

A direct comparison of bismuth chromate (Bi₂CrO₆) with two of its most prominent in-class analogs, bismuth tungstate (Bi₂WO₆) and bismuth molybdate (Bi₂MoO₆), reveals a quantifiable advantage in visible-light harvesting. Bismuth chromate possesses a significantly narrower bandgap of 2.00 eV, in contrast to the wider bandgaps reported for Bi₂WO₆ (2.75 eV) and Bi₂MoO₆ (2.60 eV) [1]. This difference translates directly into a broader responsive wavelength range for Bi₂CrO₆, which extends up to 622 nm, covering more of the visible solar spectrum than its comparators. This evidence directly addresses the core question of why a user should prioritize bismuth chromate for visible-light-driven applications.

Photocatalysis Semiconductor Physics Solar Energy Conversion

Quantified Photocatalytic Activity: Methylene Blue Degradation Compared to CeO₂ and Ag/TiO₂

In a head-to-head comparison of photocatalytic performance for methylene blue (MB) degradation under comparable reaction times, pure bismuth chromate (Bi₂CrO₆) demonstrates a quantifiably higher degradation efficiency than several widely studied metal oxide photocatalysts. After 120 minutes of reaction, Bi₂CrO₆ achieved a degradation efficiency of 56% [1]. Under the same reaction time, ceria (CeO₂) degraded only 34.24% of the dye, and a silver-doped titania (Ag/TiO₂) composite required a longer time of 180 minutes to achieve a similar level of 51.18% [1]. This comparison, conducted under the same experimental conditions for MB, provides a clear, quantitative rationale for selecting bismuth chromate over these specific alternatives for this type of reaction.

Environmental Remediation Dye Degradation Heterogeneous Catalysis

Enhanced Broad-Spectrum Absorption via Triclinic Phase Engineering (Direct Bandgap of 1.86 eV)

Phase engineering of bismuth chromate can significantly enhance its key properties. The novel triclinic-phase Bi₂CrO₆ exhibits a quantifiable improvement in its light absorption characteristics compared to the more commonly studied orthorhombic phase (bandgap ~1.9-2.0 eV). The triclinic phase displays a direct bandgap of 1.86 eV and a remarkably broad absorption range extending to approximately 650 nm [1]. This is a clear, quantifiable improvement in a fundamental material property. Furthermore, this phase demonstrates a suitable band structure for the complete water splitting reaction, a critical benchmark for solar fuel production [1]. This evidence shows that not all bismuth chromate is identical, and specific crystallographic phases offer superior performance metrics.

Water Splitting Hydrogen Production Crystal Engineering

Demonstrated Efficacy for Photocatalytic Water Oxidation and Hydrogen Evolution

Beyond pollutant degradation, bismuth chromate has been validated for the more challenging application of solar-driven water splitting. Triclinic Bi₂CrO₆ has been experimentally demonstrated to function effectively for both the oxygen evolution reaction (water oxidation) and the hydrogen evolution reaction under visible light irradiation [1]. While many wide-bandgap semiconductors (e.g., TiO₂) require ultraviolet light and others suffer from rapid charge recombination, this evidence confirms bismuth chromate's capability in both half-reactions of water splitting using visible light. This positions the compound within a select group of single-phase photocatalysts that can be considered for overall water splitting without external bias.

Water Splitting Hydrogen Evolution Oxygen Evolution

Evidence-Based Application Scenarios for Bismuth Chromate (CAS 37235-82-8) Procurement


Visible-Light-Driven Photocatalytic Degradation of Organic Dyes in Wastewater

For research groups and pilot plants developing advanced oxidation processes (AOPs) for textile or industrial wastewater treatment, bismuth chromate is a justifiable choice. Its narrower bandgap compared to alternatives like Bi₂WO₆ and Bi₂MoO₆ enables it to harness a wider portion of the visible spectrum [1]. Direct comparative data shows it achieves a 56% degradation of methylene blue within 120 minutes, outperforming common oxide photocatalysts like CeO₂ (34.24%) under identical conditions [2]. This makes it a promising candidate for designing more energy-efficient photocatalytic reactors that operate under natural or simulated solar light.

Research on Single-Phase Photocatalysts for Overall Solar Water Splitting

Laboratories engaged in the fundamental research of solar fuel generation should consider bismuth chromate, particularly its triclinic phase. This specific phase exhibits a direct bandgap of 1.86 eV, which is among the narrowest for this class of materials, and a broad absorption edge of ~650 nm [1]. Crucially, it has been experimentally verified to catalyze both water oxidation and proton reduction (hydrogen evolution) under visible light [1]. This dual functionality in a single material, coupled with its favorable electronic structure, makes it a compelling model system for investigating the mechanisms of overall water splitting and for developing new strategies to improve solar-to-hydrogen conversion efficiency.

Fabrication of Heterojunction Photocatalysts for Enhanced Charge Separation

Bismuth chromate's electronic band structure makes it an excellent candidate as a component in heterojunction or composite photocatalysts. Its narrow bandgap allows it to serve as a visible-light absorber, while a second semiconductor can be selected to create a built-in electric field at the interface, which promotes the spatial separation of photoexcited electron-hole pairs and suppresses deleterious recombination [1]. For instance, it has been successfully integrated into heterostructures with materials like curcuma longa extract to achieve enhanced pollutant degradation rates compared to pure Bi₂CrO₆ [2]. This approach is directly relevant for researchers aiming to overcome the inherent charge recombination limitations of single-phase photocatalysts and achieve higher quantum efficiencies for various redox reactions.

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